N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide
Description
N-[1-(4-Methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a 1H-1,3-benzodiazole (benzimidazole) core linked to a 2-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-14-5-3-13(4-6-14)23-9-8-16(19(23)25)22-18(24)12-2-7-15-17(10-12)21-11-20-15/h2-7,10-11,16H,8-9H2,1H3,(H,20,21)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSRBBDOZDLVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzodiazole core is typically constructed via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. A representative approach involves reacting 2-amino-5-carbamoylbenzoic acid with a nitrous acid source to induce cyclodehydration. However, modifications are necessary to install the carboxamide group.
Alternative Route :
- Intermediate 2-Amino-1,3-benzodiazole-5-carboxylic Acid :
- Conversion to Carboxamide :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | HCOOH, 100°C, 6 h | 72 | |
| Carboxamide Formation | SOCl₂, NH₄OH, 0°C | 85 |
Synthesis of 1-(4-Methoxyphenyl)-2-Oxopyrrolidin-3-Amine
Friedländer Annulation Strategy
The pyrrolidinone fragment is accessible via a modified Friedländer reaction, as demonstrated in the synthesis of analogous pyrrolidines:
- Reaction of 4-Methoxyaniline with Ethyl 2-Oxopropanoate :
- Acid-Catalyzed Cyclization :
- Borane-Mediated Reduction :
- Oxidation to 2-Oxopyrrolidin-3-Amine :
Optimization Note :
Amide Bond Formation: Convergent Synthesis
Carbodiimide-Mediated Coupling
The final step involves coupling the benzodiazole-5-carboxylic acid with the pyrrolidinone amine:
- Activation of Carboxylic Acid :
- Nucleophilic Acyl Substitution :
Purification :
Alternative Synthetic Pathways
One-Pot Tandem Cyclization-Coupling
A streamlined approach combines benzodiazole formation and amide coupling in a single vessel:
- In Situ Generation of Benzodiazole Acid :
- Cyclocondensation of 2,5-diaminobenzoic acid with formamidine acetate.
- Direct Coupling :
Advantages :
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC analysis (C18 column, 90:10 H₂O/MeCN) shows ≥98% purity.
Chemical Reactions Analysis
N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar benzodiazole derivatives. For instance, compounds with structural similarities to N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis through mitochondrial pathways. A study indicated that these compounds activate caspase pathways, leading to programmed cell death in cancer cells.
Neuroprotective Effects
Research has suggested that benzodiazole derivatives may possess neuroprotective properties. For example, compounds targeting monoamine oxidase (MAO) and cholinesterase (ChE) have demonstrated potential in treating neurodegenerative diseases complicated by depression . The inhibition of these enzymes can enhance neurotransmitter levels in the brain, potentially alleviating symptoms associated with depression and cognitive decline.
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated. Studies have shown that certain derivatives exhibit significant activity against Gram-positive bacteria, suggesting that this compound could be explored further for its potential as an antibacterial agent .
Case Study 1: Inhibition of Enzymatic Activity
A notable study focused on the inhibition of lysosomal phospholipase A2 by compounds structurally similar to this compound. The findings indicated that these compounds could potentially lead to phospholipidosis through their interaction with phospholipase A2 enzymes.
Case Study 2: Anticancer Efficacy
Another study examined the effects of related benzodiazole derivatives on breast cancer cell lines. The results showed significant induction of apoptosis in these cells, suggesting a promising avenue for further research into the anticancer applications of this compound .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Benzodiazole/Benzimidazole Family
a) N-[(2-Chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide (CAS: 422554-26-5)
- Core Structure : Shares the 1H-1,3-benzodiazole-5-carboxamide backbone.
- Substituent Differences: The 2-chlorophenylmethyl group replaces the 4-methoxyphenyl-2-oxopyrrolidin-3-yl moiety. A 3-methylphenyl group is attached to the benzodiazole nitrogen instead of the pyrrolidinone system.
- Implications: The absence of the pyrrolidinone ring and methoxy group may reduce hydrogen-bonding capacity and alter pharmacokinetic properties compared to the target compound .
b) Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate
- Core Structure : Benzimidazole with a 5-carboxylate ester.
- Key Features :
- A 2-oxopyrrolidinyl group is introduced via a propyl linker, differing from the direct attachment in the target compound.
- The 4-hydroxy-3-methoxyphenyl substituent may enhance solubility and target affinity.
- Comparison : The propyl linker could increase conformational flexibility but reduce binding specificity relative to the rigid pyrrolidin-3-yl group in the target compound .
Pyrazole and Triazole Derivatives with Overlapping Substituents
a) 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 1)
- Structure : Pyrazole core with 4-methoxyphenyl and phenyl substituents.
- Functional Comparison: The carboximidamide group mimics the carboxamide in the target compound but lacks the benzodiazole and pyrrolidinone moieties. This simplification may limit its bioactivity spectrum .
b) 2-(Diethylamino)-N-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)ethanamide (15m)
- Structure: Triazole core with a 4-methoxy-2-nitrophenyl group and diethylamino side chain.
Table 1. Key Structural Features of Selected Analogues
Research Findings and Implications
- Synthetic Challenges: The target compound’s pyrrolidinone ring and benzodiazole core likely require multi-step synthesis, similar to methods described for and . Ring puckering in the pyrrolidinone moiety (analyzed via Cremer-Pople coordinates) may influence conformational stability .
- Biological Potential: Analogues with methoxyphenyl groups (e.g., , Compound 1) exhibit enhanced solubility and target engagement, suggesting the target compound’s 4-methoxyphenyl substituent could confer similar advantages .
Biological Activity
N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide (CAS Number: 1775296-53-1) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
The compound's molecular formula is with a molecular weight of 350.4 g/mol. The structure includes a benzodiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease processes. The presence of the methoxyphenyl and pyrrolidinone groups enhances its reactivity and potential binding affinity to these targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects against viruses such as the Middle East respiratory syndrome coronavirus (MERS-CoV). For instance, related compounds demonstrated significant antiviral activity with IC50 values as low as 0.09 μM, suggesting that structural modifications can enhance efficacy against viral targets .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cell lines. The findings suggest that while some derivatives exhibit low cytotoxicity (CC50 > 100 μM), others display significant inhibitory effects on targeted pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzodiazole core or the introduction of different substituents on the phenyl ring can drastically alter its potency. For example, compounds with electron-donating groups on the phenyl ring have shown enhanced activity compared to their electron-withdrawing counterparts .
Data Summary Table
| Compound | Biological Activity | IC50 (μM) | CC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | Antiviral | 0.09 | >100 | Promising inhibitor against MERS-CoV |
| Related Compound A | Anticancer | 0.15 | 80 | Induces apoptosis in cancer cells |
| Related Compound B | Antiviral | >10 | >100 | Less potent than Compound A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
